pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Mechanism of Action
Target of Action
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is primarily targeted towards various bacterial strains. It has been found to exhibit potent inhibitory activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . It also shows appreciable activity against gram-negative bacteria like Escherichia coli and Salmonella typhimurium .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. The compound exhibits potent inhibitory activity against both gram-positive and gram-negative bacteria . This makes it a potential candidate for further development as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with pyridine derivatives. One common method includes the use of a catalyst-free, green protocol for the one-pot three-component synthesis of chromeno[4,3-b]pyridine derivatives . This method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under environmentally friendly conditions (ethanol–water, 3:1 v/v).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis processes developed in the laboratory. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-yl 2-oxo-2H-chromene-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid derivatives: These compounds share a similar chromene core and exhibit comparable biological activities.
Chromeno[4,3-b]pyridine derivatives: These compounds have a fused pyridine ring and are known for their antibacterial and anticancer properties.
Uniqueness
Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a pyridine ring and a chromene core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
pyridin-3-yl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITBPKOUXTVFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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